({4-phenyl-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid
Overview
Description
({4-phenyl-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid is a useful research compound. Its molecular formula is C20H16N4O3S and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound ({4-phenyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid is 392.09431156 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Synthesis Techniques and Chemical Transformations : Research on the synthesis of related compounds, such as triazole derivatives linked to quinoline or quinoxaline moieties, highlights innovative methods for creating diverse heterocyclic systems. These techniques include cyclization reactions, DCC coupling methods, and reactions with amino acid esters to produce compounds with potential biological activities. For example, Fathalla (2015) demonstrated the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates through DCC coupling methods in good yields, showcasing the versatility of these compounds in chemical synthesis (Fathalla, 2015).
Biological Activity and Potential Applications
Antimicrobial and Anticancer Properties : Several studies have investigated the biological activities of triazole and quinoline derivatives, revealing their potential as antimicrobial and anticancer agents. For instance, compounds synthesized from the reaction of phenylglycine-o-carboxylic acids showed interesting antimicrobial activity, hinting at their use in developing new antibacterial and antifungal agents (Sharma, Hussain, & Amir, 2008). Furthermore, novel bis-aminomercaptotriazoles and bis-triazolothiadiazoles were evaluated for their anticancer activity, demonstrating promising results against a panel of cancer cell lines, thus indicating their potential in cancer therapy (Holla, Poojary, Rao, & Shivananda, 2002).
Properties
IUPAC Name |
2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-18(26)13-28-20-23-22-17(24(20)15-8-2-1-3-9-15)12-27-16-10-4-6-14-7-5-11-21-19(14)16/h1-11H,12-13H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGDRMHBSQJXPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)COC3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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